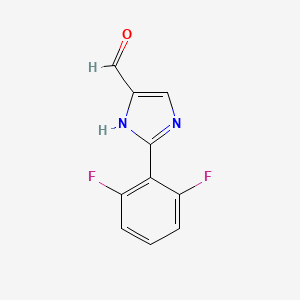
1-(4-Isopropylbenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isopropylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylbenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the imine and alkene components.
Industrial Production Methods: Industrial production of this compound often involves the use of photochemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as imine protection, cycloaddition, and subsequent deprotection to obtain the desired azetidine derivative.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Isopropylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines or ring-opened products.
Applications De Recherche Scientifique
1-(4-Isopropylbenzyl)azetidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Isopropylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, enhancing its utility in catalysis and other applications .
Comparaison Avec Des Composés Similaires
1-(4-Isopropylbenzyl)azetidine can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Azetidine: The parent compound with a simple four-membered ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable in specialized applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and beyond.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1-[(4-propan-2-ylphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19N/c1-11(2)13-6-4-12(5-7-13)10-14-8-3-9-14/h4-7,11H,3,8-10H2,1-2H3 |
Clé InChI |
RRVGVQCJLPPPMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CN2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)


![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)


![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)


![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
